molecular formula C5H5N3O B11728855 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile

Cat. No.: B11728855
M. Wt: 123.11 g/mol
InChI Key: KSWDFPIZFGMYJE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine . Another method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely employed. The use of metal-free synthetic routes is also gaining attention due to their eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,2-oxazole-3-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-1,2-oxazole-3-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

5-(aminomethyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C5H5N3O/c6-2-4-1-5(3-7)9-8-4/h1H,3,7H2

InChI Key

KSWDFPIZFGMYJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C#N)CN

Origin of Product

United States

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